methyl [4-(butyrylamino)phenoxy]acetate
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Overview
Description
Methyl [4-(butyrylamino)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyrylamino group attached to a phenoxy ring, which is further connected to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(butyrylamino)phenoxy]acetate typically involves the reaction of 4-aminophenol with butyric anhydride to form 4-(butyrylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of 4-(butyrylamino)phenol
- Reactants: 4-aminophenol, butyric anhydride
- Solvent: Anhydrous dichloromethane
- Temperature: Room temperature
- Reaction Time: 2-3 hours
-
Step 2: Formation of this compound
- Reactants: 4-(butyrylamino)phenol, methyl chloroacetate
- Base: Sodium hydroxide
- Solvent: Anhydrous ethanol
- Temperature: Reflux
- Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(butyrylamino)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.
Reduction: The butyrylamino group can be reduced to form primary amines.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium, room temperature to reflux
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Primary amines
Substitution: Various substituted phenoxyacetates
Scientific Research Applications
Methyl [4-(butyrylamino)phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [4-(butyrylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl [4-(butyrylamino)phenoxy]acetate can be compared with other similar compounds, such as:
- Methyl [4-(acetylamino)phenoxy]acetate
- Methyl [4-(propionylamino)phenoxy]acetate
- Methyl [4-(valerylamino)phenoxy]acetate
Uniqueness
The uniqueness of this compound lies in its specific butyrylamino group, which imparts distinct chemical and biological properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-(butanoylamino)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(15)14-10-5-7-11(8-6-10)18-9-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUBEVEZCZXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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